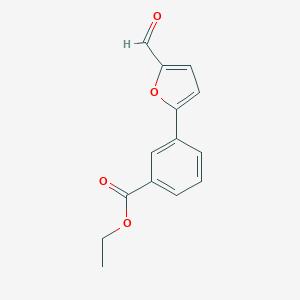

Ethyl 3-(5-formyl-2-furyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(5-formyl-2-furyl)benzoate is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 . This compound is also known by several synonyms such as AKOS BB-8480, ASISCHEM U56284, ART-CHEM-BB B025502, SPECS AN-989/41468269, and Ethyl 3-(5-formylfuran-2-yl)benzoate .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software tools that can visualize the molecular structure based on the given molecular formula.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, and density are not explicitly mentioned in the available resources . For detailed information, it’s recommended to refer to material safety data sheets (MSDS) provided by the chemical suppliers or databases like ChemicalBook .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Photophysical Properties

A study by Amati et al. (2010) explored the photochemical reactions and photophysical properties of ethyl 3-(2-furyl)isothiazole-4-carboxylate, a compound related to Ethyl 3-(5-formyl-2-furyl)benzoate. This research highlighted the compound's potential in photo-oxidation processes and as a singlet-oxygen sensitizer, which could have implications in photodynamic therapy and photochemical applications (Amati et al., 2010).

Use in Organic Synthesis

Research by Pevzner (2011) demonstrated the synthesis of methyl (diethoxyphosphorylmethyl)furoates, which are closely related to this compound. The study provided insights into the versatility of furoates in organic synthesis, particularly in reactions like the Curtius rearrangement, which has broad applications in medicinal chemistry and the synthesis of complex organic molecules (Pevzner, 2011).

Tautomerism in β,β′-Tricarbonyl Compounds

A study by Arrieta et al. (2013) investigated the keto-enol tautomerism in β,β′-tricarbonyl compounds, which include structures similar to this compound. This research is significant in understanding the chemical behavior of furan derivatives in different solvents, which is crucial for their application in chemical synthesis and the development of pharmaceuticals (Arrieta et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, Barson et al. (1999) explored the use of furyl groups in radical polymerizations. Their research showed that compounds like 2-Styrylfuran, which bear similarities to this compound, can effectively capture radicals during polymerization, suggesting potential applications in the synthesis of novel polymeric materials (Barson et al., 1999).

Catalytic Cyclopropanation

Miki et al. (2004) conducted research on the cyclopropanation of alkenes, using (2-furyl)carbene complexes derived from ene-yne-ketones. This study is relevant as this compound could potentially be used in similar catalytic processes, which are important in the synthesis of cyclopropane-containing drugs and other bioactive molecules (Miki et al., 2004).

Safety and Hazards

The specific safety and hazard information for Ethyl 3-(5-formyl-2-furyl)benzoate is not available in the current resources. General safety measures for handling similar compounds include avoiding heat, sparks, open flames, and ensuring adequate ventilation . Always refer to the material safety data sheet (MSDS) for detailed safety and hazard information .

Eigenschaften

IUPAC Name |

ethyl 3-(5-formylfuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBBUGCIHLPXDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B478784.png)

![5-[(5-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478822.png)

![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)

![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478843.png)

![(5E)-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B478864.png)

![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B478950.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B478953.png)

![N-(4-chloro-3-{[(2-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B478954.png)

![N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B478955.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea](/img/structure/B478960.png)

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479041.png)